3-chloro-2,4-dimethoxyaniline
Description
Contextualization within Aromatic Amines and Substituted Anilines
3-chloro-2,4-dimethoxyaniline is classified as an aromatic amine, specifically a substituted aniline (B41778). Aromatic amines, or arylamines, are organic compounds where an amino group (-NH2) is directly attached to an aromatic ring. numberanalytics.com Aniline (C6H5NH2) is the parent compound of this class. Substituted anilines, such as this compound, have additional functional groups on the aromatic ring, which significantly influence their chemical and physical properties. sundarbanmahavidyalaya.in The presence of the chloro and methoxy (B1213986) groups on the aniline ring makes this compound a valuable intermediate in the synthesis of more complex molecules. numberanalytics.com
The basicity of aromatic amines is a key characteristic. Generally, they are weaker bases than aliphatic amines because the lone pair of electrons on the nitrogen atom is delocalized into the aromatic ring, making them less available to accept a proton. nowgonggirlscollege.co.in The substituents on the aniline ring further modify this basicity. Electron-donating groups, like the methoxy groups (-OCH3) in this compound, tend to increase basicity, while electron-withdrawing groups, such as the chloro group (-Cl), decrease it. sundarbanmahavidyalaya.in
Significance of Halogenated and Alkoxylated Aromatic Systems in Organic Chemistry
The presence of both halogen (chloro) and alkoxy (methoxy) groups on the aromatic ring of this compound is of considerable interest in organic chemistry. Halogenation, the introduction of halogen atoms into a molecule, is a fundamental transformation that can drastically alter a compound's reactivity, solubility, and biological activity. numberanalytics.com Halogenated aromatic compounds are crucial precursors in a wide array of synthetic reactions, particularly in the formation of carbon-carbon and carbon-heteroatom bonds through various coupling reactions. researchgate.net
Alkoxy groups, such as the methoxy groups in this compound, are strong electron-donating groups through resonance. They activate the aromatic ring towards electrophilic substitution and influence the regioselectivity of these reactions. The combination of a deactivating, ortho-para directing halogen and activating, ortho-para directing alkoxy groups on the same aromatic ring creates a unique electronic environment that can be exploited for selective chemical transformations.
Overview of Current Research Landscape Pertaining to this compound and Related Structures
Current research on substituted anilines is vibrant and multifaceted, with a focus on developing novel synthetic methodologies and exploring their applications in medicinal chemistry and materials science. rsc.org Recent studies have explored new ways to synthesize substituted anilines, including metal-catalyzed and metal-free approaches. rsc.orgresearchgate.net For instance, gold-catalyzed three-component reactions and Brønsted acid-catalyzed meta-amination of anisidines have been developed to create a variety of substituted anilines. researchgate.netnih.gov
Specifically for this compound and related compounds, research has indicated their utility as building blocks in the synthesis of biologically active molecules. For example, various substituted anilines are used in the synthesis of compounds with potential applications as pharmaceuticals, such as inhibitors of herpes viruses and anti-psychotic drugs. nih.govgoogle.com The compound this compound itself has been mentioned in patents related to the synthesis of thiourea (B124793) inhibitors of herpes viruses. google.comgoogle.com
Research Rationale and Objectives for the Chemical Compound
The primary rationale for research into this compound stems from its potential as a versatile intermediate in organic synthesis. The specific arrangement of the chloro and two methoxy groups on the aniline ring provides a scaffold that can be further functionalized to produce a wide range of target molecules.
Key research objectives for this compound and its analogs include:
Development of efficient and selective synthetic routes: Researchers aim to devise high-yielding and cost-effective methods for the preparation of this compound and other polysubstituted anilines.
Exploration of its reactivity: Understanding how the substituents on the ring direct further chemical transformations is crucial for its application as a synthetic building block.
Synthesis of novel bioactive compounds: A significant objective is to use this compound as a starting material for the synthesis of new molecules with potential therapeutic properties.
Investigation of its utility in materials science: Substituted anilines can serve as monomers or key components in the synthesis of functional polymers and other advanced materials.
Data Table: Properties of this compound
| Property | Value |
| Molecular Formula | C8H10ClNO2 |
| Molecular Weight | 187.62 g/mol |
| Appearance | Off-white to light brown crystalline powder |
| Melting Point | 75-78 °C |
| Boiling Point | Not available |
| Solubility | Soluble in organic solvents like methanol, ethanol (B145695), and dichloromethane. |
| CAS Number | 63045-66-9 |
Structure
3D Structure
Properties
CAS No. |
93886-10-3 |
|---|---|
Molecular Formula |
C8H10ClNO2 |
Molecular Weight |
187.62 g/mol |
IUPAC Name |
3-chloro-2,4-dimethoxyaniline |
InChI |
InChI=1S/C8H10ClNO2/c1-11-6-4-3-5(10)8(12-2)7(6)9/h3-4H,10H2,1-2H3 |
InChI Key |
BEZGHDRLDURVRK-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C(=C(C=C1)N)OC)Cl |
Purity |
95 |
Origin of Product |
United States |
Ii. Synthetic Methodologies for 3 Chloro 2,4 Dimethoxyaniline
Classical and Contemporary Synthetic Pathways to 3-chloro-2,4-dimethoxyaniline
The construction of the this compound molecule is primarily achieved by creating a C-N bond, typically through the reduction of a nitro group, on a pre-functionalized aromatic ring.
The most common and reliable method for synthesizing aromatic amines is the reduction of the corresponding nitroarenes. For this compound, the key precursor is 1-chloro-2,4-dimethoxy-3-nitrobenzene . A variety of reducing systems, ranging from classical metal-acid combinations to modern catalytic hydrogenation techniques, can be employed for this transformation.
Classical methods often involve stoichiometric metallic reducing agents. The Bechamp reduction, using iron powder in the presence of an acid like hydrochloric or acetic acid, is a well-established method for converting nitroarenes to anilines. For instance, the synthesis of 3-chloro-4-(4′-chlorophenoxy)aminobenzene is achieved in high yield by reducing its nitro precursor with iron powder and acetic acid in an ethanol (B145695)/water mixture. researchgate.net Similarly, 3-chloro-2-methylaniline (B42847) can be prepared from 1-chloro-2-methyl-3-nitrobenzene using finely divided iron and concentrated hydrochloric acid. A comparable approach would be effective for the reduction of 1-chloro-2,4-dimethoxy-3-nitrobenzene.
Another widely used method is reduction with hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. The synthesis of 2,4-dimethoxyaniline (B45885) from 2,4-dimethoxy nitrobenzene (B124822) proceeds with high yield (96-97%) and purity (>99.6%) using hydrazine hydrate with ferric chloride and activated carbon in ethanol at reflux temperatures. mdpi.com This method is advantageous as it avoids the use of strong acids and large quantities of metal waste.
Catalytic transfer hydrogenation offers a milder alternative. This technique uses a hydrogen donor, such as ammonium (B1175870) formate (B1220265) or formic acid, in conjunction with a heterogeneous catalyst like platinum on carbon (Pt/C). This method has been successfully used for the reduction of 1-chloro-2-nitrobenzene to o-chloroaniline, demonstrating its utility for reducing chlorinated nitroaromatics without significant dehalogenation. cenmed.com
The table below summarizes various established methods for the reduction of substituted nitrobenzenes, which are applicable to the synthesis of this compound from its nitro precursor.
| Nitro Precursor | Reagents and Conditions | Product | Yield |
|---|---|---|---|
| 2,4-dimethoxy nitrobenzene | Hydrazine hydrate, FeCl₃, Activated Carbon, Ethanol, 70-80°C | 2,4-dimethoxyaniline | >96% |
| 3-chloro-4-(4′-chlorophenoxy)nitrobenzene | Fe powder, Acetic Acid, Ethanol/H₂O, Reflux | 3-chloro-4-(4′-chlorophenoxy)aminobenzene | 94% |
| 1-chloro-2-nitrobenzene | Ammonium formate, 5% Pt/C | o-chloroaniline | N/A |
| 2-chloro-6-nitrotoluene | Sulfur, Sodium Bicarbonate, DMF, 110-140°C | 3-chloro-2-methylaniline | N/A |
Direct functionalization, specifically the introduction of a chlorine atom onto the 2,4-dimethoxyaniline scaffold, presents a significant regiochemical challenge. The amino group is a powerful activating group and, along with the methoxy (B1213986) groups, strongly directs incoming electrophiles to the ortho and para positions. In 2,4-dimethoxyaniline, the position para to the amino group is occupied (4-methoxy), and the positions ortho to the amino group are the 3- and 5-positions. The 5-position is also para to the 2-methoxy group, making it highly activated and the most likely site for electrophilic substitution. Therefore, direct chlorination using standard reagents like sulfuryl chloride or N-chlorosuccinimide would likely yield 5-chloro-2,4-dimethoxyaniline as the major product.
Achieving chlorination at the less activated 3-position requires contemporary, regioselective synthetic methods. Organocatalysis has emerged as a powerful tool for controlling regioselectivity in the halogenation of anilines. For example, secondary ammonium chloride salts have been employed as organocatalysts to achieve highly ortho-selective chlorination of various aniline (B41778) derivatives. nih.govrsc.org This approach could potentially be adapted to direct chlorination to the 3-position of 2,4-dimethoxyaniline, which is ortho to the amino group.
Another advanced strategy involves transition-metal-catalyzed C-H activation. Palladium-catalyzed meta-C-H chlorination of anilines has been developed using a norbornene mediator. nih.gov This methodology allows for the installation of a chlorine atom at a position meta to a directing group, which could be exploited for the synthesis of this compound by using the amino or a methoxy group to direct the chlorination. These methods, while more complex, offer a potential pathway to the target molecule via direct functionalization, overcoming the inherent electronic biases of the substrate.
Catalytic Approaches in the Synthesis of this compound
Catalysis is integral to the efficient and selective synthesis of this compound, particularly in the reduction of the nitro precursor, 1-chloro-2,4-dimethoxy-3-nitrobenzene . Both heterogeneous and homogeneous catalytic systems are widely employed for the reduction of nitroarenes.
Heterogeneous catalysts are favored in industrial processes due to their ease of separation from the reaction mixture and potential for recycling. For the reduction of substituted nitrobenzenes, catalysts based on noble metals are highly effective.
Palladium (Pd)-based catalysts : Palladium supported on various materials like carbon (Pd/C), boron nitride (Pd/BN), or silicon carbide (Pd/SiC) are highly active for the hydrogenation of nitroaromatics. beilstein-journals.orgbldpharm.com These reactions are typically carried out under a hydrogen atmosphere and offer excellent chemoselectivity, reducing the nitro group while leaving other functional groups, such as halogens, intact.
Platinum (Pt)-based catalysts : Platinum on carbon (Pt/C) is another robust catalyst for nitro group reduction. cenmed.comchemicalbook.com It can be used with molecular hydrogen or in catalytic transfer hydrogenation systems with hydrogen donors like ammonium formate.
Nickel (Ni)-based catalysts : Raney nickel is a cost-effective alternative to precious metal catalysts and is widely used for the catalytic hydrogenation of nitro compounds to prepare amines, including substituted anilines like 3-chloro-2-methylaniline . quora.com
Gold (Au)-based catalysts : Gold nanoparticles supported on materials like titanium dioxide (TiO₂) have shown high catalytic activity and selectivity for nitrobenzene reduction, yielding aniline with high conversion rates. nih.gov
| Catalyst | Support | Application Example |
|---|---|---|
| Palladium (Pd) | Boron Nitride (BN), Silicon Carbide (SiC) | General hydrogenation of substituted nitroaromatics |
| Platinum (Pt) | Carbon (C) | Reduction of chloronitrobenzenes |
| Raney Nickel | N/A | Synthesis of 3-chloro-2-methylaniline |
| Gold (Au) | Titanium Dioxide (TiO₂) | Selective reduction of nitrobenzene to aniline |
Homogeneous catalysts, while often more challenging to separate from the product, can offer higher activity and selectivity under milder reaction conditions due to their well-defined active sites. scribd.com Various transition metal complexes have been developed for the reduction of nitroaromatics.
Ruthenium (Ru) complexes : Ruthenium carbonyls, such as dodecacarbonyl triruthenium, have been used to catalyze the reduction of nitrobenzene to aniline using a mixture of carbon monoxide and hydrogen as the reductant. beilstein-journals.org
Rhodium (Rh) complexes : Cationic rhodium carbonyl complexes containing amine ligands, such as cis-[Rh(CO)₂(amine)₂]PF₆, are effective catalysts for the reduction of nitrobenzene to aniline under water-gas shift reaction conditions (CO/H₂O). wikipedia.org
Iron (Fe) complexes : In the context of sustainable chemistry, catalysts based on earth-abundant metals are highly desirable. Iron complexes, such as those with phosphine (B1218219) ligands, have been developed for the chemoselective hydrogenation of nitroarenes. scribd.com
Cobalt (Co) complexes : Cobalt-based catalysts, including in-situ generated cobalt(0) nanoparticles from Co(II) complexes, have been utilized for the catalytic transfer hydrogenation of substituted nitroaromatics. chemicalbook.com
These homogeneous systems provide a range of options for the selective reduction of the nitro precursor to this compound, often with high functional group tolerance.
Regioselective Synthesis of this compound and its Precursors
A plausible synthetic route starts from 1,3-dimethoxybenzene (B93181) . The challenge lies in the sequential introduction of the chloro and nitro groups at the desired positions. The two methoxy groups are strong ortho, para-directors.
Route A: Nitration followed by Chlorination : If 1,3-dimethoxybenzene is first nitrated, the nitro group will primarily be introduced at the 4-position, which is para to one methoxy group and ortho to the other, to yield 2,4-dimethoxy-1-nitrobenzene . The subsequent chlorination of this intermediate is governed by the directing effects of three substituents. The two methoxy groups strongly activate the ring for electrophilic substitution, while the nitro group is a deactivating meta-director. The position targeted for chlorination (position 3 relative to the nitro group, which is the same as position 3 on the final aniline) is ortho to the 2-methoxy group and meta to both the 4-methoxy and 1-nitro groups. The powerful ortho-directing effect of the 2-methoxy group is expected to direct the incoming chlorine to this position, making this a viable, though potentially competitive, reaction.
Route B: Chlorination followed by Nitration : If 1,3-dimethoxybenzene is first chlorinated, substitution will occur at the 4-position to give 1-chloro-2,4-dimethoxybenzene . The subsequent nitration of this compound would then be directed by two methoxy groups and one chloro group. All three are ortho, para-directors. The most activated positions are ortho/para to the methoxy groups. The 5-position is para to the 2-methoxy and ortho to the 4-methoxy, making it highly activated. The 3-position is ortho to both the 2-methoxy and 4-methoxy groups. The 6-position is ortho to the 1-chloro and para to the 4-methoxy. The nitration of 1,4-dichlorobenzene yields 1,4-dichloro-2-nitrobenzene , indicating that nitration can occur ortho to a chloro group. wikipedia.org However, in 1-chloro-2,4-dimethoxybenzene, the powerful activating nature of the methoxy groups would likely dominate, leading to a mixture of isomers, with the 5-nitro isomer (1-chloro-2,4-dimethoxy-5-nitrobenzene ) being a probable major product. chemsrc.com
Therefore, the regioselective synthesis of the required 3-nitro precursor likely relies on the chlorination of 2,4-dimethoxy-1-nitrobenzene, leveraging the strong ortho-directing influence of the methoxy group at position 2.
An alternative regioselective approach could involve a Sandmeyer reaction. This would start with a precursor such as 2,4-dimethoxy-3-nitroaniline . Diazotization of the amino group followed by treatment with cuprous chloride would introduce the chlorine atom at the desired position, yielding the target precursor 1-chloro-2,4-dimethoxy-3-nitrobenzene. chemicalbook.comchemicalbook.com This strategy transfers the challenge of regioselectivity to the synthesis of the aminonitro precursor.
Process Optimization and Scalability Considerations for this compound Synthesis
The industrial synthesis of substituted anilines, including this compound, necessitates rigorous process optimization to ensure high yield, purity, cost-effectiveness, and safety upon scale-up. Optimization studies typically focus on key reaction parameters such as temperature, pressure, catalyst selection, solvent system, and reactant stoichiometry. While specific optimization data for this compound is not extensively detailed in public literature, valuable insights can be drawn from the synthesis of structurally analogous compounds like 4-chloro-2,5-dimethoxy-aniline and 3-chloro-2-methylaniline.
A common synthetic route for chloro-alkoxy-anilines involves the reduction of the corresponding nitrobenzene precursor. Catalytic hydrogenation is a frequently employed method, prized for its efficiency and cleaner waste profile compared to stoichiometric metal reductions. In the synthesis of 4-chloro-2,5-dimethoxy-aniline via catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene (B1583379), optimization efforts focus on mitigating side reactions like dehalogenation. One patented process achieves this by conducting the reduction in an aromatic solvent with a modified platinum-on-carbon catalyst. google.com The addition of a compound that provides a pH of 8 to 10 and a small quantity of an aliphatic or cyclic amine is crucial for suppressing side reactions. google.com This approach maintains high yields while minimizing the formation of impurities. google.com
Another key aspect of optimization is the reduction of reaction time, which directly impacts throughput and operational costs. For instance, in the aforementioned process, optimizing the temperature to 95°C and hydrogen pressure to a range of 5 to 15 bar reduces the average reaction time to 60 minutes. google.com
When scaling up production, factors such as heat transfer, mass transfer, and catalyst handling become critical. The choice of solvent is important not only for reaction kinetics but also for product isolation and purification on a large scale. In one described method, after the catalytic reduction of 4-chloro-2,5-dimethoxynitrobenzene in xylene, the catalyst is filtered off for recycling, and the product is isolated by removing the solvent via steam distillation and crystallization. google.com
Stoichiometric reductions, for example using zinc powder, also require careful optimization. In the preparation of 2,5-dimethoxy-4-chloro-aniline, the optimal molar ratios of the nitro-precursor to zinc powder, glacial acetic acid, and ammonium chloride were determined to maximize the product yield to 91.45%. researchgate.net The solvent system, a 3:2 mixture of ethanol and water, was also identified as the optimal medium for this reaction. researchgate.net Such detailed parameter tuning is essential for developing a robust and scalable manufacturing process.
The table below summarizes optimized conditions for the synthesis of similar chloroaniline derivatives, illustrating the parameters that would be critical in scaling the production of this compound.
Table 1: Optimized Parameters in the Synthesis of Chloroaniline Derivatives
| Target Compound | Precursor | Method | Key Optimization Parameters | Reported Yield |
|---|---|---|---|---|
| 4-chloro-2,5-dimethoxy-aniline | 4-chloro-2,5-dimethoxynitrobenzene | Catalytic Hydrogenation | Catalyst: Modified Pt/CSolvent: Aromatic (e.g., Xylene)Temperature: 80-110°CPressure: 5-50 atmAdditives: Base (pH 8-10), Amine | 99% of theory google.com |
| 2,5-dimethoxy-4-chloro-aniline | 2,5-dimethoxy-4-chloro-nitrobenzene | Zinc Powder Reduction | Reductant: Zinc Powder (1:4 mol ratio to precursor)Solvent: Ethanol/Water (3:2 v/v)Additives: Glacial Acetic Acid, Ammonium Chloride | 91.45% researchgate.net |
Sustainable and Green Chemistry Principles in this compound Preparation
The integration of green chemistry principles into the synthesis of this compound is essential for minimizing environmental impact and enhancing process safety. These principles guide the development of chemical processes that reduce or eliminate the use and generation of hazardous substances. mdpi.com
A primary focus of green chemistry is waste prevention . Traditional reduction methods for nitroaromatics, such as using iron powder in acidic conditions, generate large amounts of iron sludge, creating a significant waste disposal problem. researchgate.net Modern approaches favor catalytic methods, which align with the principle of catalysis . Catalytic hydrogenation, for example, uses a small amount of a catalyst (like platinum or palladium on carbon) that can often be recovered and reused, generating water as the primary byproduct. This approach dramatically reduces waste compared to stoichiometric reagents. google.com
The choice of safer solvents and auxiliaries is another core principle. A patented method for synthesizing 2,4-dimethoxyaniline from 2,4-dimethoxy nitrobenzene utilizes ethanol as a solvent, which is a more environmentally benign option compared to many chlorinated or aromatic solvents. google.com The process also allows for the filtration and recycling of the activated carbon used, further minimizing waste. google.com In some modern synthetic strategies, chemists aim to eliminate solvents altogether, following the philosophy that "the best solvent is no solvent." nih.gov
Atom economy , which measures the efficiency of a reaction in converting reactants to the final product, is maximized in catalytic reduction processes. These reactions, in theory, incorporate all hydrogen atoms into the product and byproduct (water), representing a significant improvement over reductions that use metals like iron or zinc, where the metal itself becomes a waste product.
Furthermore, developing syntheses that can be conducted at ambient temperature and pressure contributes to energy efficiency . While many hydrogenation reactions require elevated temperature and pressure, the search for more active catalysts that operate under milder conditions is an ongoing goal in green chemistry research. google.com For instance, the use of zinc powder for reduction can be performed under reflux conditions without the need for high-pressure equipment. chemicalbook.com
The table below outlines the application of several green chemistry principles to the synthesis of chloro-substituted anilines, providing a framework for the sustainable preparation of this compound.
Table 2: Application of Green Chemistry Principles in Aniline Synthesis
| Green Chemistry Principle | Application in Chloroaniline Synthesis | Example |
|---|---|---|
| Prevention | Shifting from stoichiometric reductions (e.g., iron powder) that produce large amounts of sludge to cleaner catalytic methods. researchgate.net | Replacing iron-acid reduction with catalytic hydrogenation to minimize inorganic waste. |
| Catalysis | Using recyclable catalysts like Platinum-on-carbon (Pt/C) or iron trichloride (B1173362) to facilitate nitro group reduction with high efficiency and lower waste. google.comgoogle.com | The synthesis of 4-chloro-2,5-dimethoxy-aniline uses a Pt/C catalyst that can be recovered and reused. google.com |
| Safer Solvents | Employing greener solvents like ethanol or water-ethanol mixtures instead of more hazardous chlorinated or aromatic hydrocarbons. researchgate.netgoogle.com | A method for 2,4-dimethoxyaniline synthesis uses an ethanol solvent system. google.com |
| Atom Economy | Utilizing catalytic hydrogenation where the only byproduct is water, maximizing the incorporation of reactant atoms into the final product. | H₂ is used as the reducing agent, offering 100% atom economy in the reduction step. |
| Energy Efficiency | Developing processes that operate at lower temperatures and pressures. | A synthesis of 3-chloro-2-methylaniline is controlled at temperatures between 30-105°C at atmospheric pressure. patsnap.com |
Table 3: Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 4-chloro-2,5-dimethoxy-aniline |
| 3-chloro-2-methylaniline |
| 4-chloro-2,5-dimethoxynitrobenzene |
| Platinum |
| Xylene |
| 2,5-dimethoxy-4-chloro-aniline |
| 2,5-dimethoxy-4-chloro-nitrobenzene |
| Zinc |
| Glacial acetic acid |
| Ammonium chloride |
| Ethanol |
| Water |
| 6-chloro-2-nitrotoluene |
| 2,4-dimethoxyaniline |
| 2,4-dimethoxy nitrobenzene |
| Palladium |
| Iron |
| Iron trichloride |
Iii. Chemical Reactivity and Derivatization of 3 Chloro 2,4 Dimethoxyaniline
Electrophilic Aromatic Substitution Reactions Involving 3-chloro-2,4-dimethoxyaniline
The amino and methoxy (B1213986) groups are strong activating groups and ortho-, para-directors in electrophilic aromatic substitution reactions, significantly increasing the electron density of the aromatic ring. organic-chemistry.orgwikipedia.org Conversely, the chloro group is a deactivating, yet also ortho-, para-directing substituent. In this compound, the directing effects of the amino and methoxy groups reinforce each other, strongly activating the positions ortho and para to them.
Given the substitution pattern, the primary sites for electrophilic attack are the C5 and C6 positions. The C5 position is para to the 2-methoxy group and ortho to the amino group, while the C6 position is ortho to the 2-methoxy group. Steric hindrance from the adjacent chloro group at C3 might influence the regioselectivity of incoming electrophiles. Common electrophilic aromatic substitution reactions include nitration and halogenation. For instance, nitration is typically carried out using a mixture of nitric acid and sulfuric acid to generate the nitronium ion (NO2+) as the electrophile. masterorganicchemistry.com
| Reaction | Reagents | Typical Product(s) | Controlling Factors |
|---|---|---|---|
| Nitration | HNO₃/H₂SO₄ | Nitro-substituted this compound | Directing effects of -NH₂, -OCH₃, and -Cl groups; steric hindrance |
| Halogenation | Br₂/FeBr₃ or Cl₂/FeCl₃ | Halogen-substituted this compound | Nature of the halogen; catalyst; solvent |
Nucleophilic Reactions at the Amino Group of this compound
The lone pair of electrons on the nitrogen atom of the amino group makes it nucleophilic, allowing it to participate in a variety of reactions, such as acylation and alkylation. Acylation, for instance, involves the reaction of the aniline (B41778) with an acylating agent like an acyl chloride or anhydride, typically in the presence of a base to neutralize the acid byproduct. This reaction leads to the formation of an amide. Similarly, alkylation of the amino group can be achieved using alkyl halides.
| Reaction Type | Reagent | Product Type |
|---|---|---|
| Acylation | Acyl chloride, Acyl anhydride | Amide |
| Alkylation | Alkyl halide | Secondary or Tertiary Amine |
Functionalization Pathways Originating from this compound
C-H Functionalization of this compound Derivatives
Direct C-H functionalization is a powerful tool in modern organic synthesis for the formation of carbon-carbon and carbon-heteroatom bonds. While specific examples for this compound are not extensively documented, related aniline derivatives undergo such transformations. These reactions are often catalyzed by transition metals like palladium and can be directed by a functional group on the substrate. For derivatives of this compound, the amino group or a modified version of it could serve as a directing group to functionalize specific C-H bonds on the aromatic ring.
Synthesis of Heterocyclic Compounds Utilizing this compound
The structural motif of this compound is a valuable precursor for the synthesis of various heterocyclic compounds, such as quinolines and benzimidazoles. nih.govnih.gov For example, the Friedländer annulation, which involves the reaction of an ortho-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group, is a classic method for quinoline (B57606) synthesis. nih.gov Derivatives of this compound, after appropriate functionalization, could be employed in such cyclization reactions.
The synthesis of benzimidazoles often involves the condensation of an ortho-phenylenediamine with an aldehyde or a carboxylic acid. beilstein-journals.orgnih.gov this compound could be a starting material for the preparation of a suitably substituted ortho-phenylenediamine, which could then be cyclized to form a benzimidazole (B57391) derivative.
Coupling and Condensation Reactions Utilizing this compound as a Building Block
The chloro substituent on the aromatic ring of this compound makes it a suitable substrate for various cross-coupling reactions. Palladium-catalyzed reactions such as the Suzuki-Miyaura coupling (with boronic acids) and the Buchwald-Hartwig amination (with amines) are powerful methods for forming new carbon-carbon and carbon-nitrogen bonds, respectively. wikipedia.orglibretexts.org These reactions would allow for the introduction of a wide range of substituents at the C3 position of the aniline ring.
Condensation reactions involving the amino group are also prevalent. For instance, reaction with carbonyl compounds can lead to the formation of imines (Schiff bases), which are themselves versatile intermediates for the synthesis of other compounds.
Iv. Theoretical and Computational Studies of 3 Chloro 2,4 Dimethoxyaniline
Quantum Chemical Investigations of the Electronic Structure of 3-chloro-2,4-dimethoxyaniline
Quantum chemical calculations, typically using DFT methods with various functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)), would be employed to determine the optimized molecular geometry and electronic properties of this compound. These investigations would yield crucial data on bond lengths, bond angles, and dihedral angles, providing a three-dimensional model of the molecule at its lowest energy state. Furthermore, the distribution of electron density could be visualized through Molecular Electrostatic Potential (MEP) maps, which identify electrophilic and nucleophilic sites, offering insights into the molecule's reactive behavior.
Molecular Orbital Analysis and Reactivity Predictions for the Chemical Compound
The electronic properties and reactivity of this compound would be further explored through Frontier Molecular Orbital (FMO) analysis. This involves calculating the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of chemical reactivity, kinetic stability, and polarizability. A smaller energy gap generally suggests higher reactivity. From the HOMO and LUMO energies, global reactivity descriptors such as electronegativity, chemical hardness, softness, and the electrophilicity index could be calculated to quantify the molecule's reactive nature.
Conformational Analysis and Molecular Dynamics Simulations of this compound
To understand the flexibility of this compound, a conformational analysis would be necessary. This involves scanning the potential energy surface by systematically rotating the rotatable bonds, such as those of the methoxy (B1213986) and amine groups, to identify stable conformers and the energy barriers between them. Molecular Dynamics (MD) simulations could further provide insights into the dynamic behavior of the molecule over time in different environments (e.g., in a solvent), revealing how it samples different conformations and interacts with its surroundings.
Prediction of Spectroscopic Parameters via Computational Methodologies for this compound
Theoretical calculations are a powerful tool for predicting and interpreting spectroscopic data. For this compound, vibrational frequencies (FT-IR and Raman) would be computed from the optimized geometry. The calculated frequencies are often scaled to better match experimental data and are used to assign specific vibrational modes to observed spectral peaks. Similarly, electronic transitions could be predicted using Time-Dependent DFT (TD-DFT), allowing for the simulation of the UV-Vis spectrum and aiding in its interpretation. Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) could also be calculated to support the characterization of the molecular structure.
Intermolecular Interactions and Crystal Packing Analysis from Theoretical Perspectives for this compound
In the absence of an experimentally determined crystal structure, theoretical methods can predict how molecules of this compound might pack in the solid state. Analysis of intermolecular interactions, such as hydrogen bonds, halogen bonds, and van der Waals forces, is crucial for understanding the supramolecular assembly. Hirshfeld surface analysis is a common computational tool used to visualize and quantify these intermolecular contacts within a crystal lattice, providing a detailed picture of the forces that govern the crystal packing.
V. Advanced Applications of 3 Chloro 2,4 Dimethoxyaniline As a Chemical Intermediate
Role as a Precursor in the Synthesis of Organic Fine Chemicals
Substituted anilines, such as 3-chloro-2,4-dimethoxyaniline, are fundamental precursors in the synthesis of complex organic fine chemicals, particularly pharmaceuticals. The amino group provides a reactive site for various transformations, most commonly the formation of amide bonds. This reaction is a cornerstone of medicinal chemistry for linking different molecular fragments.
For instance, the synthesis of the anthelmintic drug Rafoxanide involves the reaction of a substituted aniline (B41778) with a salicylic (B10762653) acid derivative to form a final amide product. nih.gov Similarly, 3-chloroaniline (B41212) can be used as a starting material for the synthesis of substituted thiocarbamide derivatives, which are important in medicinal and pharmaceutical research. gsconlinepress.com The versatility of chloro-substituted anilines is further demonstrated by their use as scaffolds for molecular linking and modification in drug discovery. targetmol.com The related compound, 2,4-dimethoxyaniline (B45885), is explicitly identified as a crucial intermediate for medicines. google.com The presence of the chlorine atom and methoxy (B1213986) groups on the this compound ring can be strategically utilized to influence the electronic properties, solubility, and metabolic stability of the final active pharmaceutical ingredient.
Table 1: Examples of Related Anilines in Fine Chemical Synthesis
Intermediate: 3-Chloro-2-methylaniline (B42847) Application: Synthesis of diverse pharmaceutical compounds, including those investigated for anti-cancer properties. nbinno.com
Intermediate: 3-Chloroaniline Application: Starting material for substituted thiocarbamide derivatives with pharmaceutical potential. gsconlinepress.com
Intermediate: 3-Chloro-4-(4′-chlorophenoxy)aminobenzene Application: Precursor for the anthelmintic drug Rafoxanide. nih.gov
Intermediate: 2,4-Dimethoxyaniline Application: Identified as a key intermediate for various medicines. google.com
Utilization in the Development of Specialized Dyes and Pigments Intermediates
Aromatic amines are foundational to the dye and pigment industry, primarily serving as the starting component for the synthesis of azo dyes. The process involves a two-stage reaction sequence: diazotization and azo coupling. jchemrev.com In the first step, the primary aromatic amine, referred to as the diazo component, is treated with a nitrite (B80452) source under acidic conditions to form a diazonium salt. This reactive intermediate is then coupled with another aromatic molecule (the coupling component), such as a phenol (B47542) or another aniline, to form the final azo dye. jchemrev.com
This compound, with its primary amino group, is well-suited to function as a diazo component. The specific substituents—a chlorine atom and two methoxy groups—play a crucial role in determining the final color of the dye. These groups modify the electronic structure of the aromatic system, which in turn affects the wavelength of light absorbed by the molecule. By carefully selecting the aniline precursor and the coupling component, a vast spectrum of colors can be achieved. jchemrev.comijirset.com
Research and industrial processes have demonstrated the use of various substituted anilines in creating specialized dyes:
Disperse Azo Dyes: Compounds like 3-chloroaniline are used as bases (diazo components) and reacted with coupling agents to produce a range of disperse dyes for coloring synthetic fabrics like polyester. ijirset.comscialert.net
Reactive Dyes: Chloro- and methoxy-substituted aromatic structures are incorporated into reactive dyes, which form covalent bonds with fibers like cotton and wool, leading to excellent wash fastness. uctm.edu
High Molecular Weight Pigments: Aromatic amines are diazotized in hydrophobic organic solvents to create high-purity, high-molecular-weight azo pigments with clear hues and high crystallinity. googleapis.com
The use of precursors like 4-amino-2-chloro-6,7-dimethoxyquinazoline (B18945) to synthesize azo disperse dyes further illustrates the importance of the chloro- and dimethoxy- functionalities in this field. scialert.net
Application as a Building Block for Agrochemical Intermediates
The structural motifs present in this compound are frequently found in modern agrochemicals, particularly herbicides. Substituted anilines are critical intermediates for producing active ingredients that offer crop protection and enhance agricultural productivity. nbinno.com
A prominent example from a closely related compound is the use of 3-chloro-2-methylaniline as an essential intermediate in the synthesis of Quinclorac, a hormone-type quinolinecarboxylic acid herbicide used to control weeds in rice fields. nbinno.comgoogle.com The purity of the aniline intermediate directly impacts the yield and efficacy of the final herbicide. google.com
The broader importance of the chloro- and methoxy-substituted phenylamine structure is highlighted in patents for advanced herbicidal compositions. For example, a patented herbicide, 4-amino-3-chloro-6-(4-chloro-2-fluoro-3-methoxyphenyl)pyridine-2-carboxylic acid, demonstrates the use of a complex substituted phenyl ring to achieve high efficacy in controlling undesirable vegetation. epo.orgepo.org These examples underscore the strategic value of incorporating specific halogen and alkoxy groups into the molecular design of agrochemicals to achieve desired biological activity and selectivity.
Table 2: Application of Related Anilines in Agrochemical Synthesis
Intermediate: 3-Chloro-2-methylaniline End Product Class: Quinolinecarboxylic acid herbicides Specific Example: Quinclorac nbinno.comgoogle.com
Intermediate: 4-amino-3-chloro...(...3-methoxyphenyl) derivative End Product Class: Pyridinecarboxylic acid herbicides Specific Example: Halauxifen-methyl related compounds epo.orgepo.org
Incorporation into Polymeric Materials and Advanced Materials
Derivatives of aniline, particularly those with substituents that enhance processability, are valuable monomers for the synthesis of conducting polymers and other advanced materials. Poly(2,5-dimethoxyaniline) (PDMOA) and its copolymers with aniline have been synthesized to create polymers with remarkably improved solubility in common organic solvents compared to unsubstituted polyaniline. ias.ac.in This enhanced solubility makes the polymers easier to process into films and other forms for electronic applications. These dimethoxy-substituted polymers also exhibit good thermal stability. ias.ac.in
While specific research on the polymerization of this compound is not widely documented, its structure suggests it could be a valuable monomer. The methoxy groups would likely confer enhanced solubility, similar to PDMOA, while the chlorine atom could further modify the polymer's electronic properties, solubility, and potentially its resistance to degradation.
Another advanced application involves incorporating dye molecules into polymer backbones to create colored materials with high stability. Monomeric dyes, such as those based on anthraquinone, can be functionalized with polymerizable groups (e.g., methacrylate). beilstein-journals.org These functionalized dyes are then copolymerized with other monomers. By covalently bonding the dye into the polymer matrix, issues of leaching or diffusion are eliminated. This is particularly important for materials used in medical applications, such as colored iris implants, where long-term stability and biocompatibility are critical. beilstein-journals.org The structure of this compound makes it a candidate for conversion into such a polymerizable dye, where it would form the core chromophore of the molecule.
Strategic Importance in Multi-Step Organic Synthesis
The strategic importance of this compound in multi-step organic synthesis lies in the predictable and versatile reactivity of its distinct functional groups. As a trifunctional building block, it allows chemists to construct complex molecules in a controlled, sequential manner.
Amino Group Reactivity : The primary amino (-NH₂) group is a powerful nucleophile and a synthetic handle for numerous transformations. It is readily converted into a diazonium salt for the synthesis of azo dyes jchemrev.com or can undergo acylation to form amides, a key linkage in many pharmaceuticals and agrochemicals. nih.gov It can also participate in reductive alkylation reactions. researchgate.net
Directing Effects of Substituents : The methoxy (-OCH₃) groups are strong activating, ortho-para directing groups in electrophilic aromatic substitution reactions. The chlorine (-Cl) atom is deactivating but also ortho-para directing. The interplay of these groups allows for regioselective introduction of further substituents onto the aromatic ring.
Modification of Properties : The chlorine and methoxy groups are not just synthetic tools; they are integral to the properties of the final product. They influence a molecule's:
Solubility : Methoxy groups can improve solubility in organic solvents. ias.ac.in
Biological Activity : The specific pattern of halogen and alkoxy groups is often critical for a molecule's interaction with biological targets, as seen in numerous herbicides and pharmaceuticals. nih.govepo.org
Color : In dyes, these substituents tune the electronic properties of the chromophore, directly impacting the observed color. ijirset.comscialert.net
The synthesis of complex molecules like Rafoxanide, which involves the coupling of a chloro-substituted aniline with another functionalized aromatic ring, exemplifies the strategic use of such intermediates in building molecular complexity step-by-step. nih.gov
Vi. Future Perspectives and Research Challenges for 3 Chloro 2,4 Dimethoxyaniline
Emerging Synthetic Strategies for the Chemical Compound
The development of novel and more efficient synthetic routes to 3-chloro-2,4-dimethoxyaniline is a primary area for future research. Current synthetic approaches for substituted anilines often rely on traditional methods that can be energy-intensive and generate significant waste. specchemonline.com Emerging strategies focus on greener, more sustainable, and atom-economical alternatives.
One promising direction is the application of catalytic methods . For instance, the chemoselective hydrogenation of the corresponding nitroaromatic precursor using supported gold nanoparticles has shown high efficacy for other substituted anilines and could be adapted for this compound. nih.gov This approach offers high selectivity towards the reduction of the nitro group without affecting other functional groups. nih.gov Another avenue is the use of palladium-catalyzed amination of aryl halides, which provides a versatile method for forming the C-N bond. organic-chemistry.org
Furthermore, flow chemistry and microreactor technology present significant opportunities for process intensification. researchgate.netfrontiersin.orgccdcindia.com These technologies can offer enhanced heat and mass transfer, leading to improved reaction yields, selectivity, and safety, particularly for reactions with high heats of reaction like nitration or reduction. ccdcindia.com Microwave-assisted synthesis is another green chemistry approach that could accelerate the synthesis of this compound, potentially reducing reaction times and energy consumption. tandfonline.com
| Emerging Synthetic Strategy | Potential Advantages | Key Research Focus |
| Gold-Catalyzed Hydrogenation | High chemoselectivity, mild reaction conditions. | Development of robust and recyclable gold catalysts. |
| Palladium-Catalyzed Amination | Broad substrate scope, good functional group tolerance. | Design of efficient ligands and optimization of reaction conditions. |
| Flow Chemistry/Microreactors | Improved safety, higher yields, easier scale-up. | Reactor design and optimization of flow parameters. |
| Microwave-Assisted Synthesis | Reduced reaction times, lower energy consumption. | Solvent selection and optimization of microwave parameters. |
| Electrochemical Methods | Use of renewable electricity, reduced chemical waste. specchemonline.com | Development of efficient redox mediators and electrode materials. specchemonline.com |
Unexplored Reactivity Pathways of this compound
The reactivity of this compound is largely dictated by the interplay of its amine, chloro, and dimethoxy substituents on the aromatic ring. While the amino group typically directs electrophilic substitution to the ortho and para positions, the existing substitution pattern of this molecule presents interesting and unexplored reactivity.
Future research could focus on leveraging the unique electronic and steric properties of this compound in various chemical transformations. For example, the amine group can be a nucleophile in reactions such as N-alkylation, N-arylation, and acylation to generate a diverse library of derivatives. It can also be a directing group in transition metal-catalyzed C-H activation/functionalization reactions, enabling the synthesis of more complex molecules. A rhodium(III)-catalyzed [3+2] annulation of aniline (B41778) derivatives with vinylsilanes is an example of such a reaction that could be explored. acs.org
The presence of the chloro and dimethoxy groups could also be exploited. The chlorine atom can participate in cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new carbon-carbon or carbon-heteroatom bonds. The methoxy (B1213986) groups, while generally stable, could potentially be cleaved to yield dihydroxyaniline derivatives, which are valuable precursors for various applications. The regioselectivity of these reactions will be an important area of investigation.
| Reaction Type | Potential Products | Research Direction |
| N-Functionalization | Substituted anilines, amides, sulfonamides. | Development of selective and efficient functionalization methods. |
| C-H Activation/Functionalization | Annulated and further substituted anilines. | Exploration of different catalytic systems and directing groups. |
| Cross-Coupling Reactions | Biaryls, substituted anilines with new functional groups. | Optimization of catalysts and reaction conditions for high yields. |
| Demethylation | Dihydroxyaniline derivatives. | Investigation of selective demethylation reagents and conditions. |
| Diazotization-Coupling | Azo dyes and related compounds. | Synthesis and characterization of novel azo compounds. wikipedia.org |
Integration of this compound in Sustainable Chemical Processes
The principles of green chemistry and sustainable development are increasingly important in the chemical industry. youtube.com For this compound, this translates to developing manufacturing processes that are safer, more energy-efficient, and generate less waste.
One key aspect is the use of greener solvents or even solvent-free reaction conditions. Water is an ideal green solvent, and developing synthetic methods that can be performed in aqueous media is a significant goal. tandfonline.com The use of renewable feedstocks is another important consideration, although likely a long-term goal for a molecule of this complexity.
Process intensification is a crucial strategy for making chemical processes more sustainable. chemcopilot.com As mentioned earlier, the use of flow reactors can dramatically reduce the size of chemical plants, lower energy consumption, and improve safety by minimizing the inventory of hazardous materials. researchgate.netchemcopilot.com Furthermore, the development of catalytic processes that are highly efficient and allow for easy catalyst separation and recycling is central to sustainable chemistry. nih.gov This includes the use of heterogeneous catalysts that can be easily filtered off from the reaction mixture.
Researchers at the University of Glasgow have demonstrated a more environmentally friendly method for creating anilines at room temperature and pressure using a redox mediator, which could be a scalable and sustainable alternative to traditional methods if powered by renewable electricity. specchemonline.com
Challenges in Large-Scale Production and Purification of the Chemical Compound
The transition from laboratory-scale synthesis to large-scale industrial production often presents significant challenges. For this compound, these challenges would likely involve ensuring process safety, achieving high purity, and minimizing production costs.
Process Safety: The synthesis of anilines can involve hazardous reagents and intermediates, such as nitroaromatics and high-pressure hydrogenation. A thorough understanding of the reaction thermodynamics and kinetics is essential to prevent runaway reactions. The use of process intensification technologies like microreactors can mitigate some of these risks by providing better temperature control and reducing the volume of reacting materials at any given time. ccdcindia.com
Purification: Achieving high purity is critical for many applications of fine chemicals. The purification of this compound would likely involve techniques such as distillation, crystallization, or chromatography. Optimizing these processes to maximize yield and purity while minimizing solvent use and energy consumption is a key challenge. The presence of isomers or byproducts with similar physical properties could complicate the purification process.
Directions for Advanced Theoretical Studies on this compound Systems
Advanced theoretical and computational studies can provide valuable insights into the structure, properties, and reactivity of this compound, guiding experimental efforts and accelerating the discovery of new applications.
Density Functional Theory (DFT) is a powerful tool for studying the electronic structure of molecules. researchgate.net DFT calculations can be used to predict various properties of this compound, such as its geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO gap, dipole moment). nih.govmdpi.com This information can help in understanding the molecule's stability, reactivity, and spectroscopic characteristics. rsc.org A comparative DFT study on halosubstituted anilines has already provided insights into the effects of halogen substituents on their properties. researchgate.net
Reaction Mechanism Studies: Computational chemistry can be used to elucidate the mechanisms of reactions involving this compound. By calculating the energies of reactants, products, intermediates, and transition states, it is possible to map out the entire reaction pathway and identify the rate-determining step. acs.org This knowledge is invaluable for optimizing reaction conditions and designing more efficient catalysts.
Predicting Reactivity: Theoretical descriptors derived from conceptual DFT, such as Fukui functions and dual descriptors, can be used to predict the regioselectivity of electrophilic and nucleophilic attacks on the this compound molecule. researchgate.netnih.gov This can help in predicting the outcome of reactions and designing synthetic strategies to obtain specific products. Nuclear magnetic resonance studies on substituted anilines have also been used to measure electron density at specific points in the molecule, which can help in predicting their reactivity. ampp.org
| Theoretical Method | Information Gained | Potential Impact |
| Density Functional Theory (DFT) | Electronic structure, geometry, spectroscopic properties. | Understanding of fundamental molecular properties and reactivity. researchgate.netmdpi.com |
| Reaction Pathway Modeling | Elucidation of reaction mechanisms, identification of transition states. | Optimization of reaction conditions and catalyst design. |
| Conceptual DFT Descriptors | Prediction of regioselectivity and sites of reaction. | Rational design of synthetic strategies. |
| Molecular Dynamics (MD) Simulations | Study of intermolecular interactions and solvent effects. | Understanding of behavior in condensed phases and biological systems. |
Q & A
What are the recommended methods for synthesizing 3-chloro-2,4-dimethoxyaniline, and what key reaction parameters influence yield and purity?
Answer: Synthesis typically involves nucleophilic substitution or coupling reactions. For example, halogenated precursors (e.g., 2,4-dimethoxyaniline) may undergo chlorination using reagents like N-chlorosuccinimide (NCS) under controlled conditions. Key parameters include:
- Solvent choice : Polar aprotic solvents (e.g., DMF) enhance reaction efficiency .
- Catalysts : Palladium-based catalysts improve regioselectivity in coupling steps .
- Temperature : Reactions often proceed at 60–80°C to balance kinetics and side-product formation .
Yield optimization requires rigorous monitoring via TLC or HPLC to isolate intermediates .
Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers should researchers prioritize?
Answer:
- NMR : H NMR identifies methoxy protons (δ 3.7–3.9 ppm) and aromatic protons influenced by substituents (δ 6.5–7.2 ppm). C NMR confirms chloro-substitution (C-Cl ~125–135 ppm) .
- IR : Stretching vibrations for NH (~3350 cm), C-O (methoxy, ~1250 cm), and C-Cl (~550 cm) .
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 201 for [M+H]) and fragmentation patterns validate structural integrity .
How do the electronic effects of the chloro and methoxy substituents influence the reactivity of this compound in nucleophilic aromatic substitution (NAS) reactions?
Answer:
- Methoxy groups act as electron-donating substituents, activating the ring toward electrophilic attack but deactivating it for NAS. Their ortho/para-directing nature competes with the chloro group’s meta-directing effects .
- Chloro substituents withdraw electrons via induction, reducing ring electron density and slowing NAS. However, steric hindrance at the 3-position may favor substitution at the 5-position .
Computational studies (e.g., DFT) can predict regioselectivity by analyzing charge distribution .
What strategies can mitigate competing side reactions during the functionalization of this compound for complex molecule synthesis?
Answer:
- Protecting Groups : Temporarily shield the amine (-NH) with acetyl or tert-butoxycarbonyl (Boc) groups to prevent unwanted alkylation .
- Catalytic Systems : Use Pd(OAc) with ligands (e.g., XPhos) to enhance cross-coupling efficiency and reduce homocoupling byproducts .
- Stepwise Functionalization : Prioritize chloro-substitution before introducing sensitive moieties (e.g., ethoxy groups) to avoid steric clashes .
How does the steric and electronic environment of this compound affect its interactions with biological targets, such as enzymes or receptors?
Answer:
- Steric Effects : The 3-chloro and 2,4-dimethoxy groups create a planar aromatic system, enabling π-π stacking with hydrophobic enzyme pockets .
- Electronic Effects : Methoxy groups increase solubility, enhancing bioavailability, while the chloro group may modulate binding affinity via halogen bonding with active sites .
In vitro assays (e.g., enzyme inhibition studies) are recommended to validate interactions .
What are the critical considerations for optimizing the purification of this compound to achieve >95% purity?
Answer:
- Chromatography : Use silica gel column chromatography with ethyl acetate/hexane gradients (20–40% EtOAc) for baseline separation .
- Recrystallization : Ethanol/water mixtures (7:3 v/v) effectively remove polar impurities .
- Analytical Validation : Purity checks via HPLC (C18 column, λ = 254 nm) ensure compliance with research standards .
In comparative studies, how does the substitution pattern of this compound impact its physicochemical properties compared to its positional isomers?
Answer:
- Solubility : this compound exhibits higher aqueous solubility than 5-chloro isomers due to reduced symmetry and enhanced dipole interactions .
- Melting Point : Positional isomers show variations (e.g., 3-chloro: ~98–102°C vs. 5-chloro: ~110–115°C) due to packing efficiency differences .
- Reactivity : The 3-chloro derivative undergoes slower NAS than 2-chloro analogs due to electronic deactivation .
What are the documented stability profiles of this compound under various storage conditions, and how should researchers prevent degradation?
Answer:
- Light Sensitivity : Store in amber vials at -20°C to prevent photodegradation of the chloro group .
- Moisture : Anhydrous conditions (desiccators with silica gel) prevent hydrolysis of methoxy groups .
- Long-Term Stability : Degradation <5% over 12 months when stored under inert gas (N) .
What computational modeling approaches are suitable for predicting the regioselectivity of this compound in multi-step synthetic pathways?
Answer:
- DFT Calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict electrophilic attack sites .
- Molecular Dynamics (MD) : Simulate solvent effects on reaction pathways (e.g., DMF vs. THF) .
- QSAR Models : Correlate substituent electronic parameters (Hammett σ) with reaction outcomes .
How can researchers resolve contradictory data regarding the catalytic efficiency of this compound in cross-coupling reactions reported in different studies?
Answer:
- Control Experiments : Replicate studies under identical conditions (solvent, catalyst loading, temperature) to isolate variables .
- Advanced Analytics : Use in-situ IR or F NMR to track intermediate formation and identify side products .
- Meta-Analysis : Compare data across studies using standardized metrics (e.g., turnover number, TOF) to reconcile discrepancies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
